molecular formula C8H6N2O3 B598001 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid CAS No. 1204476-01-6

4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Cat. No.: B598001
CAS No.: 1204476-01-6
M. Wt: 178.147
InChI Key: IHUVCZHNKQSWTK-UHFFFAOYSA-N
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Description

4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (CAS 1204476-01-6) is a versatile bicyclic heterocyclic compound of significant interest in medicinal chemistry . The pyrrolopyridine core, often compared to indole but with greater stability and higher melting points, serves as a privileged scaffold in drug discovery . This specific derivative, with its carboxylic acid and hydroxy functional groups, is a valuable building block for the synthesis of novel bioactive molecules. Researchers utilize this compound to develop potential therapeutics targeting a range of diseases. The broader pyrrolopyridine chemical class shows a well-documented and broad spectrum of pharmacological properties, including antidiabetic, antimycobacterial, antiviral, and antitumor activities . Analogous 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been extensively investigated as potent and selective inhibitors of enzymes like Phosphodiesterase 4B (PDE4B), a promising target for central nervous system (CNS) and inflammatory diseases . Furthermore, the pyrrolo[2,3-b]pyridine scaffold is a key structural component in novel immunomodulators targeting Janus Kinase 3 (JAK3) for treating immune-mediated conditions . This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications. Researchers should consult the Safety Datasheet and handle all chemicals with appropriate personal protective equipment in a well-ventilated laboratory setting.

Properties

IUPAC Name

4-oxo-1,7-dihydropyrrolo[2,3-b]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c11-6-1-2-9-7-4(6)3-5(10-7)8(12)13/h1-3H,(H,12,13)(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHUVCZHNKQSWTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C1=O)C=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Data

The ester-to-acid conversion is typically achieved under basic hydrolysis conditions. A representative procedure involves:

ParameterValue/Detail
Starting MaterialEthyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
ReagentSodium hydroxide (NaOH)
Solvent SystemTetrahydrofuran (THF)/Water (4:1 v/v)
Temperature60°C
Reaction Time12 hours
Yield95%

This method proceeds via nucleophilic acyl substitution, where the hydroxide ion attacks the electrophilic carbonyl carbon, leading to cleavage of the ester bond. The choice of THF as a co-solvent enhances reagent solubility while maintaining mild reaction temperatures to prevent decomposition of the heterocyclic core.

Optimization Insights

  • Solvent Ratios : Increasing the aqueous phase beyond 20% reduces THF’s stabilizing effect, leading to slower reaction kinetics.

  • Base Concentration : NaOH concentrations above 2 M risk side reactions, including ring-opening of the pyrrolopyridine system.

  • Scalability : Continuous flow reactors have been proposed to improve throughput, with preliminary data showing consistent yields (>90%) at pilot-plant scales.

Cyclization Strategies for Core Structure Assembly

While direct hydrolysis dominates current methodologies, alternative routes focusing on de novo synthesis of the pyrrolo[2,3-b]pyridine core are under investigation. These methods often involve cyclization reactions to construct the fused bicyclic system.

Industrial Production Considerations

Large-scale synthesis requires balancing cost, yield, and purity. The hydrolysis route (Section 1) is currently preferred for its simplicity, but emerging technologies aim to enhance efficiency:

Catalytic Innovations

  • Phase-Transfer Catalysts : Benzyltriethylammonium chloride (BTEAC) reduces hydrolysis time to 8 hours while maintaining yields >90%.

  • Microwave Assistance : Preliminary trials show that microwave irradiation (100 W, 80°C) completes the reaction in 2 hours, though scalability remains untested.

Waste Stream Management

The THF/water mixture poses recycling challenges. Recent advances employ membrane-based solvent recovery systems, achieving >85% THF reuse with minimal cross-contamination.

Analytical Validation

Structural confirmation relies on complementary techniques:

  • ¹H NMR : The carboxylic acid proton appears as a broad singlet at δ 12.8–13.2 ppm (DMSO- d₆), while the hydroxy proton resonates at δ 10.5–11.0 ppm.

  • HPLC Purity : Reverse-phase chromatography (C18 column, 0.1% TFA in acetonitrile/water) confirms >98% purity with a retention time of 6.2 minutes.

Emerging Methodologies

Biocatalytic Approaches

Recent exploratory work utilizes lipases (e.g., Candida antarctica Lipase B) for enantioselective ester hydrolysis. While yields remain moderate (60–70%), this method eliminates harsh bases, preserving acid-sensitive functional groups.

Solid-Phase Synthesis

Immobilized substrates on Wang resin enable stepwise assembly of the pyrrolopyridine core. Early-stage results show potential for automated, high-throughput synthesis, though deprotection steps require further optimization.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect various cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Differences in Activity

The biological and chemical properties of pyrrolopyridine derivatives are highly dependent on substituent types and positions. Below is a comparative analysis:

Table 1: Substituent-Based Comparison
Compound Name Substituents Key Properties Biological Activity
4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid -OH (4-position), -COOH (2-position) Enhanced solubility, dual hydrogen bonding capacity FGFR inhibition, antitumor activity
1H-Pyrrolo[2,3-b]pyridine No substituents Low polarity, limited solubility Minimal biological activity
4-Hydroxy-1H-pyrrolo[2,3-b]pyridine -OH (4-position) Moderate solubility, single hydrogen bonding Moderate enzyme inhibition
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid -COOH (2-position) Acidic, moderate reactivity Antitumor activity (less potent than 4-hydroxy derivative)
3-Amino-4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid -OH, -COOH, -NH₂ Triple functional groups, high reactivity FGFR inhibition with increased selectivity
4-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid -Cl (4-position), -COOH Electrophilic chloro group, lipophilic Potential kinase inhibition (distinct target profile)

Key Insights :

  • The 4-hydroxy-2-carboxylic acid derivative exhibits superior FGFR inhibition due to synergistic hydrogen bonding from both -OH and -COOH groups.
  • Addition of amino groups (e.g., 3-amino-4-hydroxy variant) enhances selectivity for FGFR’s tyrosine kinase domain .
  • Chloro substituents (e.g., 4-chloro derivative) reduce solubility but improve membrane permeability, favoring different therapeutic targets .

Core Structure Variations

Modifications to the fused ring system or incorporation of heteroatoms alter pharmacological profiles:

Table 2: Core Structure Comparison
Compound Name Core Structure Unique Features Biological Activity
This compound Pyrrolo[2,3-b]pyridine Fused pyrrole-pyridine, planar structure FGFR inhibition, apoptosis induction
1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid Pyrrolo[3,2-b]pyridine Altered nitrogen positioning GABAA receptor modulation
1H-Pyrrolo[3,4-b]quinoline-5-carboxylic acid Pyrrolo[3,4-b]quinoline Extended quinoline moiety Broader kinase inhibition (e.g., VEGFR, PDGFR)
5-Oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid Partially saturated pyrrolopyridine Non-planar, reduced aromaticity Antimicrobial activity

Key Insights :

  • Pyrrolo[2,3-b]pyridine derivatives are optimized for FGFR inhibition due to their planar structure, which facilitates binding to the ATP pocket .
  • Quinoline-containing analogs (e.g., pyrrolo[3,4-b]quinoline) target multiple kinases, expanding therapeutic applications .
  • Saturated cores (e.g., 5-oxo derivatives) lose kinase affinity but gain antimicrobial properties due to increased flexibility .

Comparison with Non-Pyrrolopyridine FGFR Inhibitors

Table 3: FGFR Inhibitor Comparison
Compound Name Structure Key Features Selectivity
This compound Pyrrolopyridine core Dual -OH/-COOH groups High for FGFR1-3
AZD4547 Triazolopyridine Bulky substituents Pan-FGFR inhibitor
Erdafitinib Quinoxaline Urea linker FGFR1-4, VEGFR2

Key Insights :

  • The pyrrolopyridine core offers compact binding to FGFR, whereas bulkier inhibitors like AZD4547 have broader kinase activity .
  • Erdafitinib’s urea linker improves potency but introduces off-target effects (e.g., VEGFR2) .

Biological Activity

4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound characterized by the presence of both pyrrole and pyridine rings. Its molecular formula is C8H6N2O3C_8H_6N_2O_3, and it has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Weight : 178.15 g/mol
  • CAS Number : 1204476-01-6
  • Structure : The compound features a hydroxy group and a carboxylic acid group, contributing to its unique reactivity and biological properties.

This compound acts primarily through enzyme inhibition. It is believed to interact with specific molecular targets, blocking enzymatic activity by binding to their active sites. This mechanism underlies its potential therapeutic applications in various diseases.

1. Antitumor Activity

Research indicates that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain derivatives can inhibit the proliferation of ovarian and breast cancer cells while displaying limited toxicity towards non-cancerous cells. The structure-activity relationship (SAR) analysis highlights that modifications in the substituents at specific positions can enhance anticancer efficacy .

2. Antiviral Properties

Some studies have explored the antiviral potential of pyrrolo[2,3-b]pyridine derivatives against HIV-1. Notably, compounds with specific substituents demonstrated moderate inhibitory activity on HIV replication, with certain derivatives achieving an effective concentration (EC50) below 10 µM .

3. Antidiabetic Effects

Investigations into the insulin-sensitizing properties of these compounds have revealed that certain derivatives can enhance insulin sensitivity in adipocytes significantly. For example, a study reported that specific modifications in the phenoxy substituent led to increased insulin sensitivity by 7.4% to 37.4% in response to insulin stimulation .

Case Study 1: Anticancer Activity

A study conducted by Kalai et al. synthesized a novel compound based on the pyrrolo[2,3-b]pyridine scaffold and evaluated its cytotoxicity against ovarian cancer cells. The results indicated moderate cytotoxicity with an IC50 value suggesting potential for further development as an anticancer agent .

Case Study 2: Antiviral Activity

In another investigation focused on anti-HIV activity, several derivatives were tested for their ability to inhibit viral replication in vitro. The most promising compound exhibited an EC50 value of 1.65 µM against HIV-1, demonstrating significant antiviral potential .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameFunctional GroupsNotable Activity
1H-Pyrrolo[2,3-b]pyridineNoneLimited biological activity
4-Hydroxy-1H-pyrrolo[2,3-b]pyridineHydroxyModerate enzyme inhibition
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acidCarboxylic AcidAntitumor activity

The presence of both hydroxy and carboxylic acid groups in this compound enhances its reactivity and biological activity compared to its analogs.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid and its derivatives?

  • Methodology :

  • Condensation-Cyclization : Start with substituted pyridine or pyrrole precursors. For example, 2-aminopyridine derivatives can undergo condensation with aldehydes (e.g., 4-chlorobenzaldehyde) in the presence of catalysts like palladium or copper under reflux conditions. Cyclization is then achieved using acid/base-mediated intramolecular coupling .
  • Functional Group Modifications : Post-cyclization, introduce hydroxyl or carboxylic acid groups via hydrolysis (e.g., ester to acid conversion using NaOH/EtOH) or oxidation (e.g., using KMnO₄ in acidic conditions) .
  • Purification : Use column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (ethanol/water) for isolation .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodology :

  • NMR Spectroscopy : Assign peaks using ¹H and ¹³C NMR. For instance, the carboxylic acid proton typically appears as a broad singlet (δ ~12-14 ppm in DMSO-d₆), while pyrrolo-pyridine protons resonate between δ 7–8 ppm .
  • X-ray Crystallography : Confirm molecular geometry and hydrogen-bonding patterns. Centrosymmetric dimers formed via N–H⋯O and O–H⋯O interactions (e.g., R₂²(10) motifs) are common in crystal structures .
  • Mass Spectrometry : ESI-MS or LCMS to verify molecular weight (e.g., m/z 311.1 for a related compound in ) and purity (>95% by HPLC) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing analogs of this compound?

  • Methodology :

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency compared to non-polar solvents like toluene .
  • Catalyst Screening : Test transition metals (Pd, Cu) or organocatalysts for regioselectivity. For example, copper(I) iodide improves coupling reactions in heterocyclic systems .
  • Reaction Monitoring : Use TLC or in-situ FTIR to track intermediate formation and adjust reaction time/temperature dynamically .

Q. How can spectral data contradictions (e.g., unexpected NMR shifts) be resolved during structural analysis?

  • Methodology :

  • Variable-Temperature NMR : Detect dynamic processes (e.g., tautomerism) by analyzing peak splitting at different temperatures .
  • Isotopic Labeling : Use ¹⁵N or ¹³C-labeled precursors to assign ambiguous signals in crowded spectral regions .
  • Computational Chemistry : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ADF software) to validate assignments .

Q. What strategies are effective for designing bioactive analogs of this compound for structure-activity relationship (SAR) studies?

  • Methodology :

  • Scaffold Modification : Replace the pyrrolo-pyridine core with fused heterocycles (e.g., pyrazolo[3,4-b]pyridine) to assess ring size/rigidity effects .
  • Functional Group Diversification : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position to modulate acidity and binding affinity .
  • In Silico Screening : Use molecular docking (AutoDock, Schrödinger) to predict interactions with target proteins (e.g., kinases) before synthesis .

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